4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride
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Description
The compound “4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride” is a versatile material used in scientific research. It has a CAS Number of 2171287-85-5 and a molecular weight of 283.82 . The IUPAC name for this compound is (1s,4s)-4-((1H-benzo[d]imidazol-2-yl)thio)cyclohexan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The InChI Code for the compound is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.82 . It is a powder at room temperature . The compound’s InChI Code is 1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H/t9-,10+; .Safety and Hazards
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.2ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATDRDIKEMUMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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